TGR5 Agonist Potency of 941963-67-3 in CHO Cells Compared to Triazole-Based Clinical Leads
941963-67-3 activates human TGR5 with an EC50 of 75 nM in a CHO cell cAMP elevation assay [1]. This represents an early, unoptimized hit, as indicated by comparison with the optimized triazole-based TGR5 agonist compound 12 (pEC50 = 6.8 in U2-OS cells, equivalent to an EC50 of approximately 158 nM) [2]. While 941963-67-3 exhibits approximately 2-fold greater potency than this particular clinical lead in cellular assays, it remains 32-fold less potent than the most potent TGR5 agonists reported in the same assay format (EC50 = 2.30 nM) [1]. This places 941963-67-3 in a distinct potency tier that is appropriate for early-stage target validation rather than advanced lead optimization.
| Evidence Dimension | TGR5 receptor agonism potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 75 nM (CHO cells, uninduced cAMP detection) |
| Comparator Or Baseline | Triazole TGR5 agonist compound 12: pEC50 = 6.8 (~158 nM in U2-OS cells); Most potent TGR5 agonist in BindingDB: EC50 = 2.30 nM (CHO cells, doxycycline-induced overexpression) |
| Quantified Difference | ~2.1-fold more potent than compound 12; ~32-fold less potent than the most optimized TGR5 agonist |
| Conditions | Human TGR5 receptor in CHO cells; cAMP elevation measured by uninduced cAMP detection method in absence of doxycycline [1]; U2-OS cell assay and melanophore assay for comparator [2] |
Why This Matters
This potency tier positions 941963-67-3 as a tool compound for investigating TGR5 biology in systems where moderate receptor activation is desired, avoiding the confounding effects of supraphysiological agonism associated with high-potency ligands.
- [1] BindingDB Entry BDBM50428101 (CHEMBL2331648). Agonist activity at human TGR5 receptor in CHO cells, EC50 = 75 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50428101 View Source
- [2] Prasad, A. et al. (2013) 'Optimization of triazole-based TGR5 agonists towards orally available agents', MedChemComm, 4(1), pp. 156–161. doi: 10.1039/C2MD20112G. View Source
